
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is an organic compound characterized by the presence of multiple bromine atoms and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-bromo-2-hydroxy-4,6-dimethoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atoms and form a simpler structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated compounds.
Scientific Research Applications
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atoms and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1,4-naphthoquinone:
1,2-Dibromoethane: A simpler brominated compound used in various industrial applications.
Benzene, 1-bromo-2,4-dimethoxy-: A compound with a similar phenyl ring structure but different substitution pattern.
Uniqueness
2,2-Dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is unique due to the presence of multiple bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
88503-19-9 |
|---|---|
Molecular Formula |
C10H9Br3O4 |
Molecular Weight |
432.89 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H9Br3O4/c1-16-4-3-5(17-2)7(11)8(14)6(4)9(15)10(12)13/h3,10,14H,1-2H3 |
InChI Key |
BPTSPFPIMYSHOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)C(Br)Br)O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


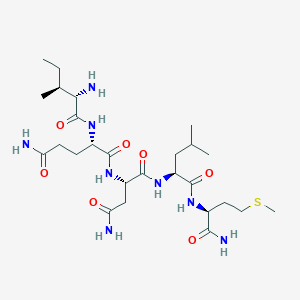

![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
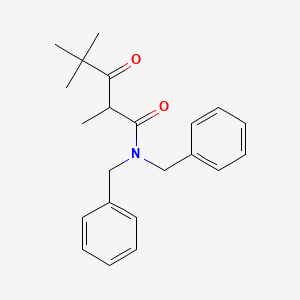
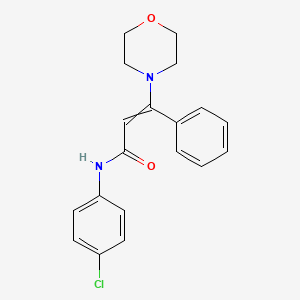
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
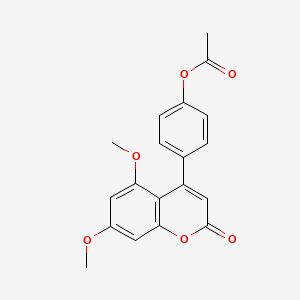

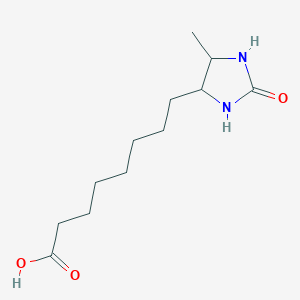
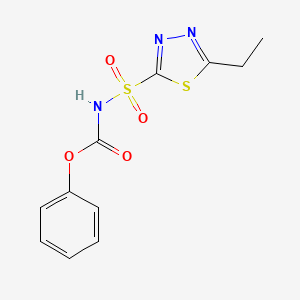
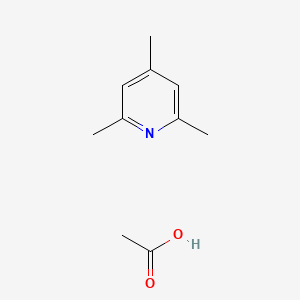
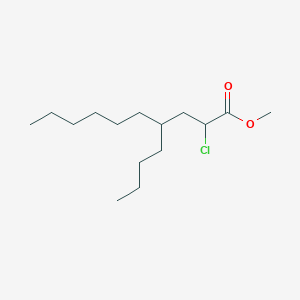
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)
